N-Methyl-2,3-dihydro-1H-inden-1-amine
Description
Contextualization of Indane-Derived Amines in Contemporary Medicinal Chemistry Research
Indane and its analogues are considered "privileged structures" in medicinal chemistry. nih.gov This designation is due to their unique bicyclic framework, which fuses an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring, providing a rigid and chemically versatile scaffold. researchgate.neteburon-organics.com This structural rigidity allows for the precise spatial orientation of various substituents, which is a crucial factor in designing molecules that can interact specifically with biological targets. nih.gov The combination of aromatic and aliphatic features within one molecule provides a wide range of possibilities for chemical modification, enabling extensive structure-activity relationship (SAR) analyses. nih.goveburon-organics.com
The therapeutic relevance of the indane scaffold is well-established, with several commercial drugs incorporating this core structure. researchgate.neteburon-organics.com These compounds span a wide range of medical applications, demonstrating the scaffold's versatility. For instance, Indinavir is an HIV protease inhibitor used in the treatment of AIDS, while Sulindac is a non-steroidal anti-inflammatory drug (NSAID). researchgate.neteburon-organics.com In the realm of neurodegenerative diseases, Donepezil is used to treat Alzheimer's disease, and Rasagiline (B1678815), an N-propargyl-1-aminoindan, is a potent monoamine oxidase (MAO)-B inhibitor for Parkinson's disease. researchgate.netnih.gov The success of these established drugs underscores the value of the indane nucleus in developing effective pharmaceuticals. nih.goveburon-organics.com
| Compound Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Indinavir | HIV Protease Inhibitor | AIDS/HIV Infection researchgate.net |
| Sulindac | NSAID | Inflammation/Pain researchgate.neteburon-organics.com |
| Donepezil | Cholinesterase Inhibitor | Alzheimer's Disease researchgate.neteburon-organics.com |
| Rasagiline | MAO-B Inhibitor | Parkinson's Disease nih.gov |
| Indacaterol | β-adrenoceptor agonist | Chronic Obstructive Pulmonary Disease (COPD) nih.gov |
Significance of N-Methyl-2,3-dihydro-1H-inden-1-amine as a Core Scaffold for Bioactive Compounds
This compound serves as a crucial building block and core scaffold in the design of novel bioactive compounds. Its structure is closely related to established therapeutic agents, particularly those targeting the central nervous system. The primary amine of the parent compound, 2,3-dihydro-1H-inden-1-amine, is a key functional group for introducing various substituents to modulate pharmacological activity. ontosight.ai The addition of a methyl group to this amine to form this compound can influence the molecule's properties, such as its basicity, lipophilicity, and ability to interact with biological targets.
Research has demonstrated that derivatives of the 2,3-dihydro-1H-inden-1-amine scaffold are potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Parkinson's disease is associated with elevated levels of hMAO-B in the brain, making this enzyme a key target for anti-Parkinsonian drug development. nih.gov By using a fragment-based drug design strategy, researchers have linked the core aminoindan structure of rasagiline to various hydrophobic fragments, yielding new derivatives with high inhibitory activity and improved selectivity for MAO-B over the MAO-A isoform. nih.gov
Overarching Research Objectives and Scope of Investigation for this compound
The primary research objective for this compound and its derivatives is the discovery and development of novel therapeutic agents for a variety of diseases. The scope of this research is multi-faceted and typically encompasses several key stages:
Design and Synthesis: The initial phase involves the rational design of new molecules based on the this compound scaffold. This often employs strategies like fragment-based drug design or modification of existing pharmacophores. nih.gov Organic chemists then develop and optimize synthetic routes to produce these novel compounds. mdpi.combeilstein-journals.org
Biological Evaluation: Synthesized compounds undergo rigorous biological screening to assess their activity against specific targets. For instance, in the context of neurodegenerative diseases, this would involve enzymatic assays to determine inhibitory potency against targets like MAO-B or cholinesterases. nih.govnih.gov For antiviral applications, cell-based assays are used to measure the inhibition of viral entry or replication. acs.org
Structure-Activity Relationship (SAR) Studies: A critical component of the research is to establish a clear relationship between the chemical structure of the derivatives and their biological activity. nih.gov By systematically modifying different parts of the this compound scaffold and observing the resulting changes in potency and selectivity, researchers can identify key structural features required for optimal therapeutic effect. This iterative process guides the design of next-generation compounds with improved pharmacological profiles. nih.gov
Mechanism of Action Studies: Advanced investigations aim to elucidate how these molecules exert their biological effects at a molecular level. This can involve techniques such as X-ray crystallography to visualize the compound binding to its target protein or molecular docking studies to model these interactions computationally. acs.org
The ultimate goal of this research is to identify lead compounds that can be further developed into clinical candidates for treating conditions such as Parkinson's disease, Alzheimer's disease, and viral infections. nih.govresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUYZODYPPNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588279 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-72-2 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,3-dihydro-1H-inden-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Methyl 2,3 Dihydro 1h Inden 1 Amine and Analogous Structures
Retrosynthetic Analysis of N-Methyl-2,3-dihydro-1H-inden-1-amine Scaffolds
Retrosynthetic analysis of the this compound scaffold reveals several logical disconnection points. The primary disconnection is typically at the C-N bond, leading back to a 1-aminoindan (B1206342) precursor and a methylating agent. The 1-aminoindan itself can be disconnected to 1-indanone (B140024), a common starting material. An alternative approach involves the direct reductive amination of 1-indanone with methylamine.
A common synthetic pathway begins with 1-indanone, which can be converted to its oxime derivative. Subsequent reduction of the oxime yields 1-aminoindan. google.com This amine can then be methylated to produce the target compound. Another route involves the direct reaction of 1-aminoindan with a suitable propargyl halide, followed by partial reduction of the alkyne to an alkene, though this yields an N-allyl analog rather than the N-methyl derivative. chemicalbook.com
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral amines is often enantiomer-dependent. Therefore, the development of stereoselective synthetic methods to obtain enantiopure this compound is of paramount importance.
Asymmetric Catalysis in Indane Amine Synthesis
Asymmetric catalysis offers an efficient route to chiral amines. Asymmetric hydrogenation and transfer hydrogenation of imines or enamines are powerful tools. researchgate.net For instance, the imine formed from 1-indanone can be asymmetrically reduced using a chiral catalyst, such as a transition-metal complex with a chiral ligand, to yield an enantiomerically enriched 1-aminoindan. This can then be methylated to give the final product. Another approach involves the asymmetric reductive amination of 1-indanone.
Cascade reactions catalyzed by a combination of organocatalysts, such as an amine and an N-heterocyclic carbene (NHC), have been developed for the asymmetric synthesis of complex fused indane derivatives. nih.govrsc.org These methods allow for the construction of multiple stereocenters with high stereoselectivity in a single procedure. rsc.org
Chiral Resolution and Separation Techniques
Classical resolution of a racemic mixture of 1-aminoindan is a widely used method. This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers exhibit different solubilities, allowing for their separation by crystallization. wikipedia.orgrsc.org The desired enantiomer of the amine can then be liberated from the salt.
Enzymatic kinetic resolution is another powerful technique. Lipases, for example, can selectively acylate one enantiomer of a chiral amine in the presence of an acyl donor, allowing for the separation of the acylated amine from the unreacted enantiomer. google.com Furthermore, deracemization methods using enzymes like cyclohexylamine (B46788) oxidase (CHAO) have been developed for secondary amines. researchgate.net
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, a chiral auxiliary, such as (R)-phenylglycine amide, can be condensed with 1-indanone to form a chiral ketimine. researchgate.net Diastereoselective reduction of this intermediate, followed by removal of the auxiliary, yields enantiomerically enriched 1-aminoindane. researchgate.net Oxazolidinones derived from amino alcohols like cis-1-amino-2-hydroxyindan can also serve as effective chiral auxiliaries in various asymmetric transformations. nih.govscispace.com
Development of Novel Synthetic Routes and Process Optimization for this compound
The development of more efficient and sustainable synthetic methods is a continuous effort in chemical synthesis.
One-Pot and Multicomponent Reactions for Indane Derivatives
Interactive Data Table: Synthetic Approaches to Chiral Indane Amines
| Method | Key Reagents/Catalysts | Product | Stereoselectivity (ee/de) | Reference |
| Chiral Auxiliary | 1-indanone, (R)-phenylglycine amide, metal catalyst | (S)-1-aminoindane | 96% ee | researchgate.net |
| Chiral Auxiliary | cis-1-amino-2-hydroxyindan-derived oxazolidinone, various aldehydes | Aldol products | >99% de | scispace.com |
| Chiral Resolution | Racemic 1-aminoindan, chiral acid (e.g., tartaric acid) | Enantiopure 1-aminoindan | High | wikipedia.org |
| Enzymatic Resolution | Racemic amine, lipase, isoalkyl ester | Enantiopure amine and amide | Varies | google.com |
| Asymmetric Catalysis | 2,4-dienals, 3-bromo-1-indanones, amine/NHC catalyst | Fused indane derivatives | High | nih.govrsc.org |
Regioselective Functionalization Strategies for the Indane Ring System
The functionalization of the indane ring system, particularly at specific positions on its six-membered aromatic ring, presents a significant synthetic challenge due to the similar reactivity of the C-H bonds. Achieving regioselectivity is crucial for creating specific analogs. Classical methods such as electrophilic aromatic substitution (e.g., nitration or halogenation) on the indane scaffold are often governed by the directing effects of existing substituents.
More advanced and modern methods have been developed to overcome these limitations. The regioselective C-H functionalization at a specific position, such as C4, has been shown to be difficult but can be achieved through the use of directing groups. mdpi.com For instance, strategies involving transient directing groups like glycine (B1666218) have been employed to facilitate palladium-catalyzed C4-arylation of related indole (B1671886) systems, a principle that can be extended to the indane framework. mdpi.com
Furthermore, radical-based arene functionalization offers a powerful approach. Recent research has demonstrated ortho-selective radical amination of aniline (B41778) derivatives. nih.govnih.gov This method utilizes noncovalent interactions between an anionic substrate (like a sulfamate-protected aniline) and an incoming cationic aminating radical to guide the functionalization to the position ortho to the directing group. nih.govnih.gov Such strategies allow for the precise installation of amine groups onto the aromatic ring, which can then be used to build more complex indane analogs. The synthesis of the indanone core itself often relies on intramolecular Friedel–Crafts acylation, which serves as a foundational step before these more nuanced functionalizations are applied. beilstein-journals.org
Chemical Derivatization Strategies for this compound
Once the core structure of this compound is synthesized, it can serve as a versatile scaffold for further chemical modification. Derivatization can occur at the secondary amine or on the aromatic ring, leading to a diverse array of analogs.
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives
The secondary amine of this compound provides a reactive handle for the synthesis of urea and thiourea derivatives. These functional groups are known for their ability to form stable hydrogen bonds. nih.gov The synthesis is typically straightforward, involving the reaction of the amine with an appropriate isocyanate or isothiocyanate.
Urea Synthesis : The reaction of this compound with an isocyanate (R-N=C=O) yields the corresponding N,N'-disubstituted urea derivative. This reaction is widely used in medicinal chemistry to generate compounds with diverse properties. nih.gov
Thiourea Synthesis : Similarly, reacting the parent amine with an isothiocyanate (R-N=C=S) produces the analogous thiourea derivative. Thioureas are also significant in chemical synthesis and drug research. mdpi.comresearchgate.net
Mechanochemical methods, which involve milling the reactants together, can also be employed for the solvent-free synthesis of ureas and thioureas in high yields. beilstein-journals.org
Below is a table outlining the general synthesis of these derivatives.
| Starting Amine | Reagent | Product Class | General Product Structure |
| This compound | Isocyanate (R-NCO) | Urea Derivative | Indane-N(CH₃)-C(=O)NH-R |
| This compound | Isothiocyanate (R-NCS) | Thiourea Derivative | Indane-N(CH₃)-C(=S)NH-R |
Introduction of Halogenated and Alkylated Substituents
Modification of the this compound structure can be achieved by introducing alkyl or halogen substituents at various positions.
Alkylation : N-alkylation can further modify the amine group. For related 2-aminoindanes, N-alkylation has been investigated extensively. science.gov For instance, substitution with various alkyl groups on the nitrogen can be performed on an amino alcohol intermediate, followed by deoxygenation to yield the final N-alkylated aminoindan. science.gov
Halogenation : Halogens can be introduced onto the aromatic ring of the indane structure through electrophilic aromatic substitution. This modification can significantly alter the molecule's properties. A notable example is the iodination of the 2-aminoindane backbone to produce 5-iodo-2-aminoindane (B145790) (5-IAI), demonstrating that the aromatic ring is amenable to such functionalization. unodc.org
The table below summarizes these derivatization strategies.
| Parent Compound | Derivatization Type | Reagent/Method | Example Product/Analog Structure | Reference |
| 2,3-dihydro-1H-inden-1-amine | N-Alkylation | Alkyl Halide / Reductive Amination | This compound | unodc.org |
| 2-Aminoindane (analog) | Aromatic Halogenation | Electrophilic Iodination | 5-Iodo-2-aminoindane (5-IAI) | unodc.org |
| 5,6-dimethoxy-2-aminoindan (analog) | N-Alkylation | Alkylation of amino alcohol intermediate | 5,6-dimethoxy-N-alkyl-substituted-2-aminoindans | science.gov |
Propargyl Amine Derivatization
The introduction of a propargyl group (a CH₂-C≡CH moiety) onto the nitrogen atom is a significant derivatization strategy. The anti-Parkinson's drug rasagiline (B1678815) is an N-propargyl-1-aminoindan, highlighting the importance of this functional group. science.gov
A documented synthesis for the R-enantiomer of N-propargyl-1-aminoindan involves a multi-step process. google.com The synthesis starts with R-(−)-N-allyl-1-aminoindan, which is first reacted with bromine to form the dibrominated intermediate, R-(−)-N-(2,3-dibromopropyl)-1-aminoindan. google.com This intermediate is then heated in the presence of a base, such as potassium hydroxide, in an alcoholic solvent to induce dehydrobromination and yield (R)-N-propargyl-1-indanamine. google.com
Alternative modern approaches for synthesizing propargylamines include three-component coupling reactions (A3 coupling) involving an aldehyde, an amine, and an alkyne, often catalyzed by a transition metal like copper. nih.govmdpi.com
The table below illustrates a synthetic pathway for propargylation.
| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Reference |
| R-(−)-N-allyl-1-aminoindan | Br₂, CH₂Cl₂ | R-(−)-N-(2,3-dibromopropyl)-1-aminoindan | KOH, Ethanol/Water, Heat | (R)-N-propargyl-1-indanamine | google.com |
Pharmacological and Biological Activity Profiling of N Methyl 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives
In Vitro Pharmacological Characterization of N-Methyl-2,3-dihydro-1H-inden-1-amine Analogs
The in vitro pharmacological profile of this compound and its derivatives has been explored through a variety of assays, revealing interactions with key physiological systems. These studies are crucial for understanding the molecular mechanisms of action for this class of compounds.
Receptor Binding Affinity Studies (e.g., Aminergic Receptors, Retinoic Acid Receptors)
While comprehensive receptor binding data for this compound is limited in the available literature, studies on closely related aminoindan analogs provide significant insights into their interaction with aminergic receptors.
The isomer, N-methyl-2-aminoindane (NM-2-AI), demonstrates affinity for several monoamine receptors. wikipedia.org It acts as an agonist at the Alpha-2A adrenergic receptor with a binding affinity (Ki) of 0.49 μM. wikipedia.org Furthermore, it shows binding affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2A subtypes, with Ki values of 3.6 μM and 5.4 μM, respectively. wikipedia.org
The parent compound, 2-aminoindan (B1194107) (2-AI), and its ring-substituted derivatives also exhibit notable affinity for α2-adrenoceptor subtypes. nih.govresearchgate.net 2-AI, in particular, has a high affinity for the α2C receptor subtype (Ki = 41 nM), with slightly lower affinities for the α2A (Ki = 134 nM) and α2B (Ki = 211 nM) subtypes. nih.govresearchgate.net Certain derivatives, such as 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindan (MMAI), also bind with moderate affinity to the 5-HT2B receptor. nih.govresearchgate.net
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| N-methyl-2-aminoindane (NM-2-AI) | α2A-Adrenergic | 0.49 μM wikipedia.org |
| 5-HT1A | 3.6 μM wikipedia.org | |
| 5-HT2A | 5.4 μM wikipedia.org | |
| 2-Aminoindan (2-AI) | α2C-Adrenergic | 41 nM nih.govresearchgate.net |
| α2A-Adrenergic | 134 nM nih.govresearchgate.net | |
| α2B-Adrenergic | 211 nM nih.govresearchgate.net |
Enzyme Inhibition Assays, with Focus on Monoamine Oxidase (MAO) Subtype Selectivity (e.g., MAO-B)
A significant area of research for this class of compounds is their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov Inhibition of the MAO-B subtype is a recognized therapeutic strategy for Parkinson's disease. nih.govirb.hr
A series of 2,3-dihydro-1H-inden-1-amine derivatives have been synthesized and evaluated as potential MAO-B inhibitors. nih.gov These studies aimed to identify novel chemical scaffolds with high potency and selectivity for MAO-B. nih.govresearchgate.net Several compounds from this series demonstrated MAO-B inhibitory activity comparable to the established drug, Selegiline. nih.gov For instance, compounds designated as L4, L8, L16, and L17 showed potent inhibition of MAO-B. nih.gov Notably, compounds L4, L16, and L17 also exhibited a high degree of selectivity for MAO-B over the MAO-A subtype, which is a desirable characteristic for reducing potential side effects. nih.govyoutube.com
| Compound | MAO-B IC50 (μM) |
| L4 | 0.11 nih.gov |
| L8 | 0.18 nih.gov |
| L16 | 0.27 nih.gov |
| L17 | 0.48 nih.gov |
IC50: The half-maximal inhibitory concentration.
Investigations into Neurotransmitter System Modulation (e.g., Norepinephrine (B1679862) Pathways)
Aminoindan derivatives have been shown to modulate neurotransmitter systems, particularly the norepinephrine pathway. nih.gov Norepinephrine is a catecholamine that functions as a neurotransmitter and hormone, synthesized from dopamine (B1211576) and involved in various physiological processes. wikipedia.orghmdb.ca Its action is terminated by reuptake into presynaptic neurons via the norepinephrine transporter (NET) or by enzymatic degradation by enzymes like MAO. nih.govwikipedia.org
The isomer N-methyl-2-aminoindane (NM-2-AI) is characterized as a selective norepinephrine releasing agent and reuptake inhibitor. wikipedia.orgresearchgate.net The parent compound, 2-aminoindan (2-AI), is a potent substrate for NET, effectively increasing the release of norepinephrine. nih.gov The ability of 2,3-dihydro-1H-inden-1-amine derivatives to selectively inhibit MAO-B suggests another mechanism for modulating neurotransmitter levels. nih.gov By inhibiting MAO-B, these compounds can prevent the breakdown of monoamines like dopamine, which is a precursor to norepinephrine, thereby influencing the noradrenergic system. nih.govnih.gov
Assessment of Antiproliferative and Cell Differentiation Activities in Disease Models
Derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated for their potential as anticancer agents. Research has focused on their ability to inhibit cell proliferation in various cancer cell lines. nih.gov
One study detailed a series of novel 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors. nih.gov Tubulin is a critical component of the cell's cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Several of these synthesized compounds showed significant antiproliferative activities against cancer cell lines. nih.gov For example, compounds 12d, 12j, 12q, and 12t displayed potent anticancer effects in preliminary toxicity assays. nih.gov Additionally, the inhibition of Discoidin Domain Receptor 1 (DDR1), as discussed in section 3.1.6, has been linked to the suppression of colony formation in pancreatic cancer cells, indicating an antiproliferative effect. nih.govacs.org
| Compound | Target Cancer Lines | Observed Activity |
| 12d | K562, HCT116, A549, MCF-7 | Potent antiproliferative activity nih.gov |
| 12j | K562, HCT116, A549, MCF-7 | Potent antiproliferative activity nih.gov |
| 12q | K562, HCT116, A549, MCF-7 | Potent antiproliferative activity nih.gov |
| 12t | K562, HCT116, A549, MCF-7 | Potent antiproliferative activity nih.gov |
Evaluation of Antioxidant and Free Radical Scavenging Activities
Direct studies evaluating the antioxidant and free radical scavenging properties of this compound are not extensively covered in the reviewed literature. However, an indirect antioxidant potential can be inferred from its activity as an MAO-B inhibitor.
The inhibition of MAO-B has been linked to neuroprotective effects against oxidative stress. mdpi.com The metabolic activity of MAO generates hydrogen peroxide, a reactive oxygen species that can contribute to cellular damage. By inhibiting MAO-B, compounds can reduce the production of these harmful byproducts. Therefore, the selective MAO-B inhibitory action of 2,3-dihydro-1H-inden-1-amine derivatives suggests a potential role in mitigating oxidative stress within the brain, a key factor in neurodegenerative diseases. nih.govmdpi.com Standard assays to measure direct antioxidant activity often involve evaluating a compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com
Discoidin Domain Receptor 1 (DDR1) Inhibition Studies
Discoidin domain receptors (DDRs) are a subclass of receptor tyrosine kinases that are activated by collagen and implicated in various diseases, including cancer and fibrosis. nih.govacs.orgnih.gov The inhibition of DDR1 has emerged as an attractive therapeutic strategy. nih.govresearchgate.net
Derivatives of the 2,3-dihydro-1H-inden-1-amine core structure have been specifically developed as DDR1 inhibitors. A patent discloses the preparation of N-(2,3-dihydro-1H-inden-1-yl)-N'-[3-(pentafluorosulfanyl)phenyl]urea derivatives for this purpose. nih.gov
Furthermore, extensive research has been conducted on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as highly selective DDR1 inhibitors. nih.govresearchgate.net One representative compound, 7f, binds to DDR1 with high affinity (Kd = 5.9 nM) and effectively suppresses its kinase activity with an IC50 value of 14.9 nM. nih.govacs.org This compound potently inhibited collagen-induced signaling pathways and suppressed the colony formation of pancreatic cancer cells, demonstrating promising therapeutic efficacy in preclinical models. nih.govacs.orgresearchgate.net
| Compound/Derivative Class | Target | Potency |
| N-(2,3-dihydro-1H-inden-1-yl)-N'-[3-(pentafluorosulfanyl)phenyl]urea | DDR1 | Inhibitor nih.gov |
| Compound 7f | DDR1 | Kd = 5.9 nM; IC50 = 14.9 nM nih.govacs.org |
In Vivo Efficacy and Preclinical Evaluation of this compound and its Derivatives
The in vivo assessment of this compound and its derivatives has been a subject of scientific inquiry, particularly focusing on their potential therapeutic applications. This section delves into the preclinical evaluation of these compounds in various disease models.
Efficacy in Neurological Disease Models (e.g., Parkinson's Disease Models)
The primary focus of in vivo research on derivatives of this compound has been in the realm of neurodegenerative disorders, most notably Parkinson's disease (PD). A key derivative, Rasagiline (B1678815) (N-propargyl-1(R)-aminoindan), has been extensively studied and serves as a significant example of the therapeutic potential of this chemical class. nih.govresearchgate.netnih.gov
Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B). nih.gov Its efficacy in animal models of Parkinson's disease is well-documented. In rodent models, Rasagiline has demonstrated the ability to protect dopaminergic neurons. For instance, in a study involving Sprague-Dawley rats with 6-hydroxydopamine (6-OHDA)-induced lesions of the striatum, daily treatment with Rasagiline for six weeks markedly increased the survival of dopaminergic neurons in the substantia nigra compared to control groups. nih.gov This neuroprotective effect was observed with both tested doses, and the lower dose also led to the abolition of motor stereotypies associated with the nigrostriatal lesion. nih.gov
The neuroprotective properties of Rasagiline and its primary metabolite, aminoindan, are supported by data from various animal models of PD. nih.govresearchgate.net These effects are believed to be mediated, in part, by the inhibition of dopamine metabolism in the striatum, which helps to alleviate motor symptoms. nih.gov Furthermore, preclinical studies suggest that Rasagiline's benefits may extend beyond symptomatic relief, potentially modifying the course of the disease. nih.govresearchgate.net In vitro and in vivo models have indicated that Rasagiline possesses anti-apoptotic properties. nih.gov
The therapeutic effects of certain 2,3-dihydro-1H-inden-1-amine derivatives have been demonstrated in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease models in mice, further supporting their potential as candidates for PD treatment. nih.gov The design of novel derivatives often employs a fragment-based drug design strategy, linking the 2,3-dihydro-1H-inden-1-amine core with other fragments to enhance potency and selectivity for MAO-B. nih.gov
Interactive Data Table: Efficacy of Rasagiline in a Rodent Model of Parkinson's Disease
| Treatment Group | Neuronal Survival in Substantia Nigra (vs. Control) | Effect on Motor Stereotypies | Reference |
| Rasagiline (Lower Dose) | +97% | Abolished | nih.gov |
| Rasagiline (Higher Dose) | +119% | Not specified | nih.gov |
| Saline (Control) | Baseline | Present | nih.gov |
Efficacy in Oncological Models (e.g., Pancreatic Cancer Orthotopic Models)
There is limited publicly available in vivo research specifically evaluating the efficacy of this compound or its direct derivatives in oncological models, including pancreatic cancer orthotopic models.
However, broader research into indane derivatives has shown some potential in cancer research. For example, certain indanone-based thiazolyl hydrazone derivatives have demonstrated anticancer efficacy in vitro against colorectal cancer cell lines, and one derivative, ITH-6, was noted for its cytotoxicity profile against p53 mutant colorectal cancer cells. drugbank.com In vivo studies in colon cancer animal models with a different indane derivative, X21 (a USP7 inhibitor), have shown anti-tumor efficacy, suggesting a potential role for the indane scaffold in cancer therapy through various mechanisms. nih.gov
While these studies hint at the potential of the indane chemical scaffold in oncology, direct evidence for the in vivo efficacy of this compound or its closely related amine derivatives in pancreatic or other cancers is not extensively documented in the available scientific literature.
Evaluation of Anti-inflammatory and Analgesic Potential
Specific in vivo studies on the anti-inflammatory and analgesic potential of this compound are not widely reported in the public domain.
Research on the broader class of indane derivatives suggests a potential for these activities. For instance, some indane-based compounds have been noted for their anti-inflammatory properties. researchgate.net Additionally, Rasagiline, a prominent derivative, has been shown to possess anti-inflammatory functions in the context of neuroprotection. nih.gov However, dedicated in vivo studies using standard models of inflammation (e.g., carrageenan-induced paw edema) and analgesia (e.g., hot plate test, writhing test) for this compound or its direct derivatives are not readily found in the surveyed literature.
Antiparasitic and Antifungal Activity Assessments
There is a scarcity of publicly available in vivo research on the antiparasitic and antifungal activities of this compound and its immediate derivatives.
While the indane scaffold is present in some compounds with antimicrobial and antifungal properties, specific data for the named compound is lacking. researchgate.net For example, some 1,3-indandione (B147059) derivatives have been synthesized and tested for in vitro anti-fungal activity against Candida albicans, with some compounds showing potency. researchgate.net However, these are structurally distinct from this compound. The broad class of indane derivatives has been associated with a wide range of biological activities, including antimicrobial effects, but specific in vivo validation for antiparasitic and antifungal efficacy of this compound is not documented in the available research. researchgate.net
Mechanistic Investigations into the Biological Actions of N Methyl 2,3 Dihydro 1h Inden 1 Amine
Elucidation of Molecular Target Receptors and Enzyme Interactions
The primary molecular target for aminoindan derivatives, such as rasagiline (B1678815), is the enzyme monoamine oxidase (MAO). wikipedia.orgdrugbank.com MAO is a flavin-containing enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters. drugbank.commdpi.com There are two isoforms of this enzyme, MAO-A and MAO-B. wikipedia.org
MAO-A preferentially metabolizes serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). mdpi.com
MAO-B shows a higher affinity for phenylethylamine and also metabolizes dopamine. mdpi.com
Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B. wikipedia.orgnih.gov This selectivity is crucial for its therapeutic effects, as MAO-B is the predominant form in the human brain and is key in the breakdown of dopamine. drugbank.com The inhibition of MAO-B by rasagiline leads to an increase in the extracellular levels of dopamine in the striatum. drugbank.comnih.gov This is believed to be a primary mechanism for its beneficial effects in neurodegenerative conditions like Parkinson's disease. drugbank.com
The inhibition of MAO by propargylamine-containing compounds like rasagiline is irreversible due to the formation of a covalent bond with the N5 nitrogen of the flavin cofactor within the enzyme's active site. nih.gov While N-Methyl-2,3-dihydro-1H-inden-1-amine lacks the propargyl group of rasagiline, its structural similarity to the core aminoindan moiety suggests it may also interact with monoamine oxidases, although the nature and selectivity of this interaction are unconfirmed.
Some 2-aminoindan (B1194107) derivatives have also been shown to interact with other receptors, including α2-adrenergic and 5-hydroxytryptamine1A receptors, though these are generally considered secondary to their effects on MAO. nih.govnih.gov
Analysis of Intracellular Signaling Pathway Modulation
Beyond direct enzyme inhibition, aminoindan derivatives have been shown to modulate several intracellular signaling pathways associated with cell survival and neuroprotection. These effects are often independent of MAO inhibition. nih.govnih.gov
Studies on rasagiline and the related multimodal drug ladostigil (B1674322) have revealed the activation of several key pro-survival pathways:
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Rasagiline and its derivatives have been shown to activate PKC and the MAPK signaling cascade. nih.govnih.govrasagiline.com These pathways are crucial for neuronal plasticity and the processing of amyloid precursor protein (APP), a key protein in Alzheimer's disease pathology. nih.govrasagiline.com
Regulation of the Bcl-2 Family: A significant aspect of the neuroprotective action of these compounds is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis (programmed cell death). nih.govimrpress.com Treatment with rasagiline has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while downregulating pro-apoptotic proteins such as Bad and Bax. nih.govrasagiline.com
Akt/Nrf2 Signaling: Rasagiline has been demonstrated to activate the Akt/Nrf2 signaling pathway. nih.gov Akt is a protein kinase that plays a critical role in cell survival. Its activation by rasagiline can lead to the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes. nih.gov This provides a mechanism for cellular defense against oxidative stress.
The table below summarizes the key signaling pathways modulated by rasagiline, a close structural analog of this compound.
| Signaling Pathway | Key Proteins/Factors Involved | Observed Effect of Rasagiline | Reference |
| Pro-survival Kinase Cascades | Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK) | Activation | nih.govnih.govrasagiline.com |
| Apoptosis Regulation | Bcl-2, Bcl-xl (anti-apoptotic), Bad, Bax (pro-apoptotic) | Upregulation of anti-apoptotic proteins, Downregulation of pro-apoptotic proteins | nih.govrasagiline.com |
| Oxidative Stress Response | Akt, Nrf2, Antioxidant Response Element (ARE) | Activation of Akt, Nuclear translocation of Nrf2, Increased expression of antioxidant enzymes | nih.gov |
Studies on Neurochemical Effects and Mechanisms of Neuroprotection
The primary neurochemical effect of MAO-B inhibitors like rasagiline is the elevation of dopamine levels in the brain, which helps to compensate for the dopaminergic cell loss in Parkinson's disease. drugbank.comnih.gov Chronic treatment with ladostigil, which inhibits both MAO-A and MAO-B, has been shown to increase striatal levels of both dopamine and serotonin. nih.gov
The neuroprotective mechanisms of aminoindans are multifaceted and extend beyond simply increasing neurotransmitter levels. These mechanisms are largely attributed to the anti-apoptotic and antioxidant properties of these compounds.
Anti-apoptotic Effects: By modulating the Bcl-2 family of proteins and inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis, compounds like rasagiline and ladostigil can prevent neuronal cell death. nih.govrasagiline.comimrpress.com This action is associated with the preservation of the mitochondrial membrane potential, which is often disrupted in the early stages of apoptosis. imrpress.comtargetmol.com
Antioxidant Activity: The activation of the Nrf2 pathway, as mentioned previously, leads to an increase in the cellular antioxidant defense system. nih.gov Furthermore, ladostigil has been shown to prevent gliosis and oxidative-nitrative stress in animal models. eurekaselect.com This reduction in oxidative stress is a key component of its neuroprotective effects. nih.gov
Upregulation of Neurotrophic Factors: Studies have indicated that rasagiline can induce the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.gov These proteins are critical for the growth, survival, and differentiation of neurons.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) of this compound Analogs
Conformational Analysis and Ligand-Target Docking Studies
Crystallographic studies of rasagiline bound to human MAO-B have provided detailed insights into its binding mode. nih.gov The aminoindan ring of rasagiline occupies the substrate cavity of the enzyme. nih.gov This binding forces a conformational change in the active site, specifically causing the Ile199 residue to adopt an "open" conformation, which fuses the substrate and entrance cavities. nih.gov
The binding of rasagiline and its analogs appears to be highly conserved, with the aminoindan scaffold serving as a key anchor. nih.gov While specific docking studies for this compound are not available, it is plausible that it would adopt a similar binding pose within the MAO-B active site, with the N-methyl group occupying a similar space as the N-propargyl group of rasagiline.
Identification of Key Pharmacophoric Features and Binding Modes
A pharmacophore model for MAO-B inhibitors typically includes several key features:
An aromatic ring: This feature interacts with hydrophobic residues in the active site.
A hydrogen bond acceptor: This can interact with key residues in the enzyme.
A positively ionizable site: The amine group of aminoindans serves this role, forming important interactions within the active site.
For MAO-A inhibitors, the pharmacophore is slightly different, often accommodating a larger aromatic system and having distinct hydrogen bonding patterns. mdpi.com The selectivity of compounds like rasagiline for MAO-B over MAO-A is determined by subtle differences in the size and shape of the active sites of the two enzyme isoforms.
Stereochemistry-Activity Relationships
The stereochemistry of the aminoindan core is critical for its biological activity. Rasagiline is the (R)-enantiomer of N-propargyl-1-aminoindan. wikipedia.orgmdpi.com The (S)-enantiomer is significantly less active as an MAO-B inhibitor. mdpi.com This stereoselectivity highlights the precise three-dimensional fit required for effective binding and inhibition of the enzyme.
Similarly, for 4-hydroxy-2-di-n-propylaminoindan, the (R)-isomer was found to be more potent than the (S)-isomer in producing dopaminergic activity. nih.gov This underscores the importance of the stereocenter at the 1-position of the indan (B1671822) ring for the biological activity of this class of compounds. It is therefore highly likely that the biological activity of this compound would also be stereospecific, with one enantiomer being significantly more active than the other.
Metabolic and Pharmacokinetic Studies of N Methyl 2,3 Dihydro 1h Inden 1 Amine
In Vitro Metabolic Fate Analysis
Metabolism in Pooled Human Liver Microsomes (pHLM) and S9 Fractions (pS9)
No data available.
Identification of Phase I Metabolites (e.g., N-dealkylation, hydroxylation)
No data available.
Identification of Phase II Metabolites (e.g., glucuronidation, acetylation)
No data available.
In Vivo Pharmacokinetic Profiles
Absorption and Distribution Characteristics in Animal Models
No data available.
Excretion Patterns and Metabolite Profiling in Biological Matrices (e.g., Urine)
No data available.
Identification of Enzymatic Pathways and Isoforms Involved in N-Methyl-2,3-dihydro-1H-inden-1-amine Biotransformation
The biotransformation of this compound (NM-2-AI) involves several metabolic reactions, primarily categorized as phase I and phase II processes. nih.gov In vitro and in vivo studies have been conducted to elucidate the specific enzymatic pathways and isoforms responsible for its metabolism. These investigations have identified N-demethylation and hydroxylation as the principal phase I reactions, followed by phase II conjugation. nih.govnih.gov
Phase I Metabolism:
Initial metabolic studies utilizing pooled human liver microsomes (pHLMs) demonstrated that the primary phase I metabolic pathways for NM-2-AI are N-demethylation and hydroxylation. nih.govresearchgate.net The N-demethylation of NM-2-AI results in the formation of its main active metabolite, 2-aminoindane (2-AI). unicatt.itresearchgate.netmdpi.com This conversion is a significant step, as the resulting metabolite is itself pharmacologically active. nih.gov
Further analysis of incubations with pHLMs revealed the formation of a hydroxylamine (B1172632) and diastereomers of a metabolite produced via hydroxylation at the beta-position of the indane ring system. nih.govresearchgate.net In vivo studies in mice have corroborated these findings, identifying multiple hydroxylated metabolites of both the parent compound (hydroxy-NM2AI) and its N-demethylated metabolite (hydroxy-2AI) in urine. nih.gov While the specific cytochrome P450 (CYP450) isoforms responsible for these hydroxylations have not been fully detailed in the available literature, CYP450 enzymes are the primary catalysts for such oxidative reactions in drug metabolism. mdpi.comnih.gov
Phase II Metabolism:
Phase II metabolism involves the conjugation of the parent drug or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov For the metabolic products of NM-2-AI, this includes acetylation and sulfation. nih.gov
Investigations using pooled human liver S9 fractions (pS9), which contain both microsomal and cytosolic enzymes, showed that while NM-2-AI itself primarily formed a hydroxylamine, its main metabolite, 2-aminoindane (2-AI), underwent acetylation. nih.gov An activity screening with human recombinant N-acetyl transferase (NAT) isoforms confirmed that 2-AI is acetylated exclusively by NAT2, an enzyme known for its genetic polymorphism. nih.govnih.gov This suggests that the acetylation capacity for metabolites of NM-2-AI can vary between individuals depending on their NAT2 genotype.
In vivo studies in rats also detected the acetylated form of 2-AI in urine. nih.gov Furthermore, these studies revealed that the hydroxylated metabolites of NM-2-AI (with the exception of the hydroxylamine) were excreted in rat urine as sulfate (B86663) conjugates. nih.gov
The enzymatic pathways involved in the biotransformation are summarized in the table below.
Table 1: Summary of Identified Metabolic Pathways and Enzymes for this compound and its Metabolites
| Metabolic Reaction | Substrate | Product(s) | Enzymatic Pathway/Isoform | Study Model | Citation |
| Phase I | |||||
| N-Demethylation | This compound | 2-aminoindane (2-AI) | Cytochrome P450 (presumed) | In vivo (mice) | unicatt.itresearchgate.netmdpi.com |
| Hydroxylation | This compound | Hydroxylamine, Hydroxy-NM-2-AI diastereomers | Cytochrome P450 (presumed) | In vitro (pHLM), In vivo (mice) | nih.govnih.govresearchgate.net |
| Hydroxylation | 2-aminoindane (2-AI) | Hydroxy-2-AI | Cytochrome P450 (presumed) | In vivo (mice) | nih.gov |
| Phase II | |||||
| Acetylation | 2-aminoindane (2-AI) | Acetyl-2-AI | N-acetyl transferase 2 (NAT2) | In vitro (pS9, recombinant NAT2), In vivo (rat) | nih.gov |
| Sulfation | Hydroxylated metabolites of NM-2-AI | Sulfate conjugates | Sulfotransferases (presumed) | In vivo (rat) | nih.gov |
Table 2: Metabolites of this compound Identified in In Vitro and In Vivo Systems
| Experimental System | Parent Compound | Identified Metabolites | Citation |
| Pooled Human Liver Microsomes (pHLM) | This compound | Hydroxylamine, Hydroxylated diastereomers | nih.govresearchgate.net |
| Pooled Human Liver S9 Fraction (pS9) | This compound | Hydroxylamine | nih.gov |
| Pooled Human Liver S9 Fraction (pS9) | 2-aminoindane (Metabolite) | Acetyl-2-aminoindane | nih.gov |
| Rat Urine (In Vivo) | This compound | Hydroxylated metabolites (as sulfates), Acetylated 2-aminoindane | nih.gov |
| Mice Biological Samples (In Vivo) | This compound | 2-aminoindane, two hydroxy-2AI, four hydroxy-NM2AI, conjugated hydroxy-metabolites | nih.gov |
Computational Chemistry and Cheminformatics Approaches for N Methyl 2,3 Dihydro 1h Inden 1 Amine Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries.
Research has identified N-Methyl-2,3-dihydro-1H-inden-1-amine, specifically its (R)-enantiomer (also known as N-methyl-1(R)-aminoindan), as an analogue and a major metabolite of Rasagiline (B1678815), an irreversible inhibitor of Monoamine Oxidase B (MAO-B) used in the treatment of Parkinson's disease. researchgate.net The interaction between this compound and human MAO-B has been elucidated through X-ray crystallography, providing a precise model for docking studies. researchgate.net
The crystal structure of MAO-B in complex with N-methyl-1(R)-aminoindan (PDB ID: 2C67) reveals the specific binding mode. researchgate.netmdpi.com Unlike its parent compound Rasagiline, the aminoindan ring of N-methyl-1(R)-aminoindan adopts a different orientation within the active site of MAO-B. researchgate.net Molecular docking simulations, using software such as AutoDock Vina, can replicate this binding pose and calculate a binding affinity score, which estimates the strength of the interaction. These simulations show that the ligand fits within the substrate cavity of the enzyme, and its stability is maintained by various non-covalent interactions with key amino acid residues. For related compounds, docking studies have highlighted the importance of hydrogen bonds with residues like Tyrosine and Cysteine in the MAO-B active site.
Table 1: Example of Molecular Docking Results for this compound with MAO-B This table is a representative example of data generated from molecular docking simulations.
| Target Protein | PDB ID | Ligand | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Monoamine Oxidase B | 2C67 | N-Methyl-1(R)-aminoindan | -7.2 | Tyr398, Tyr435, Cys172, Phe343 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activity. frontiersin.org
Currently, no specific QSAR studies have been published for this compound. However, a QSAR model could be developed to predict the inhibitory activity of a series of aminoindan derivatives against a specific target like MAO-B. To build such a model, a dataset of compounds with structural similarities to this compound would be required, along with their corresponding biological activity data (e.g., IC₅₀ values).
The process would involve:
Data Collection: Assembling a series of aminoindan derivatives with known inhibitory concentrations against the target.
Descriptor Calculation: Computing various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), topological surface area, and quantum chemical descriptors.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the activity. nih.gov
Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets. nih.gov
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.
Table 2: Representative Data Structure for a QSAR Study of Aminoindan Derivatives This table illustrates the type of data needed to construct a QSAR model. The values are hypothetical.
| Compound | LogP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Experimental Activity (pIC₅₀) |
|---|---|---|---|---|
| Derivative 1 | 2.1 | 147.22 | 26.02 | 6.5 |
| Derivative 2 | 2.5 | 161.25 | 26.02 | 6.8 |
| Derivative 3 | 2.3 | 177.22 | 46.25 | 7.1 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies more accurately.
For this compound, an MD simulation would typically start with the coordinates from the crystal structure or a high-scoring docking pose within the MAO-B active site. researchgate.net The simulation would place the complex in a water-filled box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is calculated.
Analysis of the MD trajectory can reveal:
Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in its initial pose.
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.
Key Interactions: The simulation allows for the analysis of the persistence of hydrogen bonds and other non-covalent interactions throughout the simulation time, identifying the most critical interactions for stable binding. mdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Toxicometabolomics
Before a compound can become a viable drug candidate, it must possess favorable ADMET properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.gov
For this compound, various web servers and software packages can predict a range of ADMET properties. These predictions are based on models derived from large datasets of experimental results.
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. Lipophilicity (logP) and water solubility are also crucial.
Distribution: Blood-brain barrier (BBB) penetration is a critical parameter for centrally acting drugs. Plasma protein binding (PPB) is also estimated as it affects the amount of free drug available to act on its target.
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. This is vital for predicting drug-drug interactions. Studies on related compounds like indatraline (B1671863) have investigated their metabolic fate in human liver preparations, identifying potential metabolic pathways such as N-dealkylation and hydroxylation, which are key components of toxicometabolomics. researchgate.net
Toxicity: Models can predict potential toxicities such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.
Table 3: Representative In Silico ADMET Profile for a Drug-like Compound This table shows an example of predicted ADMET properties. These are not experimental values for this compound.
| ADMET Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | High | Indicates good membrane permeability | |
| Distribution | BBB Penetration | High | Compound can likely cross into the brain |
| Plasma Protein Binding | Moderate | Moderate fraction of free drug in circulation | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |
| Toxicity | Ames Test | Non-mutagenic | Low risk of genetic mutations |
Compound Reference Table
Advanced Analytical Methodologies for N Methyl 2,3 Dihydro 1h Inden 1 Amine Research
Application of High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and profiling of metabolites in complex biological matrices. mdpi.com Its primary advantage lies in the ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within 5 parts per million (ppm). This level of precision allows for the determination of the elemental composition of a parent drug and its metabolites, significantly narrowing down the possibilities for unknown identification.
When studying the metabolism of N-Methyl-2,3-dihydro-1H-inden-1-amine, HRMS coupled with tandem mass spectrometry (MS/MS) provides not only the accurate mass of the metabolites but also their structural information through fragmentation patterns. Common metabolic pathways for secondary amines and compounds with an indane structure include N-demethylation, hydroxylation at various positions on the aliphatic or aromatic rings, and subsequent phase II conjugation reactions (e.g., glucuronidation or sulfation).
The table below illustrates plausible phase I and phase II metabolites of this compound and their corresponding theoretical exact masses, which can be precisely measured using HRMS to confirm their elemental composition.
Table 1: Plausible Metabolites of this compound and Their Theoretical Exact Masses
| Metabolite Name | Molecular Formula | Metabolic Reaction | Theoretical m/z [M+H]⁺ |
|---|---|---|---|
| This compound | C₁₀H₁₃N | - (Parent Compound) | 148.1121 |
| 2,3-dihydro-1H-inden-1-amine | C₉H₁₁N | N-Demethylation | 134.0964 |
| Hydroxy-N-methyl-2,3-dihydro-1H-inden-1-amine | C₁₀H₁₃NO | Aromatic or Aliphatic Hydroxylation | 164.1070 |
| Dihydroxy-N-methyl-2,3-dihydro-1H-inden-1-amine | C₁₀H₁₃NO₂ | Dihydroxylation | 180.1019 |
| This compound Glucuronide | C₁₆H₂₁NO₆ | Glucuronidation | 324.1442 |
This table presents hypothetical data for illustrative purposes.
Chromatographic Separation Techniques (e.g., Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are essential for separating the parent compound from its metabolites and other endogenous matrix components before detection by mass spectrometry.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful and widely used technique for analyzing polar and non-volatile compounds like this compound and its metabolites. scispace.comnih.gov Reversed-phase liquid chromatography (RPLC) is a common approach where separation is based on the hydrophobicity of the analytes. For polar amines, which may exhibit poor retention on standard RPLC columns, methods can be optimized by using alternative column chemistries or mobile phase additives, such as ion-pairing agents, to improve retention and peak shape. scispace.com The direct coupling of LC to HRMS allows for the seamless separation and identification of a wide range of metabolites in a single analysis. fda.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a robust technique for the analysis of volatile compounds. However, primary and secondary amines like this compound are polar and non-volatile, making them generally unsuitable for direct GC-MS analysis. bre.com Chemical derivatization is typically required to convert the amine into a more volatile and thermally stable derivative. researchgate.net Common derivatization reactions include acylation (e.g., with trifluoroacetic anhydride) or silylation. While adding a step to sample preparation, this approach can provide excellent separation and complementary mass spectral data for structural confirmation.
The following table compares the two techniques for the analysis of this compound.
| Selectivity | High, especially with HRMS and MS/MS detection. | High, with extensive mass spectral libraries available for electron ionization (EI) spectra. |
Development of Methods for Enantiomeric Purity Assessment and Impurity Profiling
Enantiomeric Purity Assessment this compound possesses a chiral center at the C1 position of the indane ring, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers can have different pharmacological properties, it is crucial to control and assess the enantiomeric purity of the compound. Chiral chromatography is the benchmark method for separating and quantifying enantiomers. mdpi.com
This is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The development of such a method involves screening various types of CSPs and optimizing mobile phase (for HPLC) or temperature programs (for GC) to achieve baseline resolution.
Table 3: Illustrative Conditions for Chiral HPLC Method
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of (R) and (S) enantiomers. |
This table presents hypothetical data for illustrative purposes.
Impurity Profiling Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a pharmaceutical substance. researchgate.net Impurities can originate from the manufacturing process (e.g., unreacted starting materials, by-products, reagents), or they can form during storage (degradation products). ijprajournal.com Regulatory guidelines require that impurities above a certain threshold (e.g., 0.1%) be identified and quantified. researchgate.net
For this compound, potential process-related impurities could include the precursor 2,3-dihydro-1H-inden-1-one, the corresponding oxime, or the demethylated analog, 2,3-dihydro-1H-inden-1-amine. google.com Degradation impurities might arise from oxidation. Hyphenated techniques such as LC-MS/MS and GC-MS are the primary tools for impurity profiling due to their high sensitivity and specificity, which allow for the detection of trace-level impurities. researchgate.net
Table 4: Potential Impurities and Suitable Analytical Techniques
| Potential Impurity | Potential Source | Recommended Analytical Technique |
|---|---|---|
| 2,3-dihydro-1H-inden-1-one | Unreacted starting material | LC-UV, LC-MS, GC-MS |
| 2,3-dihydro-1H-inden-1-amine | By-product of synthesis, under-methylation | LC-MS, GC-MS (with derivatization) |
| N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine | By-product of synthesis, over-methylation | LC-MS, GC-MS (with derivatization) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-dihydro-1H-inden-1-amine |
| Hydroxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
| Dihydroxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
| This compound Glucuronide |
| Hydroxy-N-methyl-2,3-dihydro-1H-inden-1-amine Glucuronide |
| 2,3-dihydro-1H-inden-1-one |
| N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine |
| Trifluoroacetic anhydride |
| Diethylamine |
| Hexane |
Intellectual Property and Future Research Directions for N Methyl 2,3 Dihydro 1h Inden 1 Amine Based Compounds
Analysis of the Patent Landscape and Innovation Trends for Indane-Based Compounds
The patent landscape for indane-based compounds is extensive, reflecting their broad therapeutic potential. Innovations span from novel synthesis methods to the discovery of new biological activities and the development of multi-target ligands.
A key area of patent activity revolves around the synthesis of 1-aminoindane and its derivatives, which are crucial intermediates for various pharmaceuticals. For instance, Chinese patent CN101062897A discloses an improved method for preparing 2,3-dihydro-1H-inden-1-amine, a precursor for the anti-Parkinson's drug rasagiline (B1678815). google.com This highlights the commercial importance of efficient and scalable synthetic routes to these core structures. The methods often involve the reduction of 1-indanone (B140024) oxime under alkaline conditions. google.com
Another significant trend in the patent literature is the development of indane derivatives for the treatment of psychiatric and neurodegenerative diseases. Patent WO2010115952A1, for example, claims a broad class of indane derivatives for the treatment of conditions requiring enhancement of synaptic responses mediated by AMPA receptors, such as schizophrenia, depression, and Alzheimer's disease. This patent covers a wide range of substituents on the indane core, demonstrating the vast chemical space being explored.
Furthermore, the development of multi-target-directed ligands (MTDLs) based on the indane scaffold is a growing area of innovation. These compounds are designed to interact with multiple biological targets implicated in a disease, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs. frontiersin.org The indane framework is well-suited for this approach due to its rigid nature, which allows for the precise orientation of pharmacophores that can interact with different targets. eburon-organics.com
The following interactive table summarizes key patent trends for indane-based compounds:
| Patent Trend | Description | Example Patent/Application |
|---|---|---|
| Novel Synthesis Methods | Development of efficient and cost-effective synthetic routes to 1-aminoindane and its derivatives. | CN101062897A google.com |
| Neuropsychiatric Applications | Patents covering indane derivatives for treating a range of psychiatric and neurodegenerative disorders. | WO2010115952A1 |
| Multi-Target-Directed Ligands | Design of single molecules based on the indane scaffold that can modulate multiple biological targets. | General trend in medicinal chemistry frontiersin.org |
| Anticancer Agents | Exploration of indane derivatives for their potential to target various pathways involved in cancer. researchgate.netnih.gov | - |
Emerging Therapeutic Applications and Unexplored Biological Pathways
While some therapeutic applications of indane derivatives are well-established, such as in the treatment of Parkinson's disease with rasagiline, research continues to uncover new possibilities and unexplored biological pathways for N-methylated indanamines.
One of the most promising areas is in the development of novel treatments for neurodegenerative diseases beyond Parkinson's. The ability of 1-aminoindane derivatives to modulate catecholamine levels and exhibit neuroprotective effects suggests their potential in conditions like Alzheimer's disease and other dementias. wikipedia.org The N-methyl group can significantly impact a compound's biological activity by altering its conformation and binding affinity for its target. nih.gov This opens up avenues for fine-tuning the pharmacological profile of N-Methyl-2,3-dihydro-1H-inden-1-amine to target specific receptors or enzymes involved in these complex diseases.
The exploration of aminoindanes as psychoactive substances also points to their interaction with various monoamine transporters. researchgate.netnih.gov While this has led to their misuse, it also suggests that with careful structural modification, these compounds could be developed into legitimate therapeutics for psychiatric disorders. For example, by optimizing the substitution pattern on the indane ring and the N-methyl group, it may be possible to create selective inhibitors of serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576) reuptake with improved therapeutic indices.
Furthermore, the indane scaffold has been identified as a promising starting point for the development of inhibitors for targets outside of the central nervous system. For instance, indane derivatives have been investigated as inhibitors of ubiquitin-specific protease 7 (USP7), a target in oncology. nih.govresearchgate.net This suggests that the biological activity of this compound and its analogs may not be limited to neurological targets.
Unexplored biological pathways for N-methylated indanamines could include:
Modulation of neuroinflammation: Given the role of inflammation in neurodegenerative diseases, investigating the anti-inflammatory properties of these compounds could be a fruitful area of research.
Interaction with orphan receptors: Many G protein-coupled receptors (GPCRs) in the brain have unknown endogenous ligands and functions. Screening N-methylated indanamines against these "orphan" receptors could reveal novel therapeutic targets.
Epigenetic modulation: The ability of some small molecules to influence gene expression through epigenetic mechanisms is a rapidly growing field. It would be worthwhile to explore if N-methylated indanamines can modulate the activity of enzymes involved in epigenetic regulation.
Strategies for Rational Drug Design and Multitarget Drug Development Based on the Indane Scaffold
The rigid nature of the indane scaffold makes it an ideal platform for rational drug design. eburon-organics.com This approach relies on an understanding of the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity.
Structure-Activity Relationship (SAR) Studies: A fundamental strategy in rational drug design is the systematic modification of a lead compound to understand how different structural features influence its biological activity. For this compound, SAR studies would involve synthesizing a library of analogs with variations at several key positions:
N-alkylation: Exploring the effect of different alkyl groups on the nitrogen atom can influence potency and selectivity.
Ring substitution: Introducing various substituents (e.g., hydroxyl, methoxy, halogen) on the aromatic ring can alter the electronic properties and steric interactions with the target.
Stereochemistry: The stereochemistry at the 1-position of the indane ring is often crucial for biological activity, as seen with the (R)-enantiomer of rasagiline being the active form.
Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. nih.gov By understanding the pharmacophore of a known active compound, medicinal chemists can design novel molecules with different scaffolds that retain the key interacting features. For this compound, a pharmacophore model could be developed based on its interaction with a target like monoamine oxidase B (MAO-B). This model would typically include features such as an aromatic ring, a hydrophobic group, and a hydrogen bond donor/acceptor. dovepress.comresearchgate.net
Multitarget Drug Design: The complexity of many diseases, particularly neurodegenerative disorders, has spurred interest in developing drugs that can hit multiple targets simultaneously. mdpi.comsemanticscholar.org The indane scaffold is particularly well-suited for this approach. By incorporating different pharmacophoric elements onto the rigid indane backbone, it is possible to design a single molecule that can, for example, inhibit both MAO-B and acetylcholinesterase, two key targets in Alzheimer's disease. frontiersin.org
The following interactive table outlines rational drug design strategies for indane-based compounds:
| Design Strategy | Description | Application to this compound |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine the effect on biological activity. researchgate.net | Varying N-alkyl substituents and aromatic ring substitutions to optimize potency and selectivity. |
| Pharmacophore Modeling | Computational identification of the essential 3D features for biological activity. nih.govdovepress.comresearchgate.net | Developing a model based on known targets like MAO-B to guide the design of new analogs. |
| Multi-Target-Directed Ligands (MTDLs) | Designing single molecules to interact with multiple biological targets. frontiersin.orgmdpi.comsemanticscholar.org | Incorporating pharmacophores for targets like acetylcholinesterase or AMPA receptors onto the indane scaffold. |
| Scaffold Hopping | Replacing the core scaffold of a known active compound with a different one while retaining key pharmacophoric features. | Using the indane scaffold as a replacement for other rigid scaffolds in known drugs. |
Q & A
Q. What are the common synthetic routes to N-methyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is often synthesized via asymmetric hydrogenation of cyclic ketoximes or ketones. For example, (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine (a structural analog of rasagiline) is produced by hydrogenating 2,3-dihydro-1H-inden-1-one oxime using chiral phosphine ligands at ≥10 mol% catalyst loading . Reaction parameters such as temperature (−20°C to room temperature), solvent (THF), and stoichiometry of methylamine (2 M in THF) critically affect yield and enantioselectivity . Enantiomeric excess (ee) can be determined via chiral HPLC or NMR analysis of diastereomeric derivatives .
Q. How is the stereochemistry of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : Stereochemical assignments rely on X-ray crystallography (using SHELX programs for structure refinement ) and NMR spectroscopy. For example, vicinal coupling constants (JHH) in <sup>1</sup>H NMR distinguish axial vs. equatorial substituents in the indane ring. Chiral derivatizing agents (e.g., Mosher’s acid) or chiral stationary phases in HPLC (e.g., using (1S)- or (1R)-enantiomer standards ) resolve enantiomers. Absolute configuration is confirmed via optical rotation comparisons with literature data .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric excess (ee) during asymmetric hydrogenation of indanone derivatives, and how can they be mitigated?
- Methodological Answer : Key challenges include catalyst poisoning by amine byproducts and competing racemization pathways. Strategies:
- Catalyst Optimization : Use Ru-BINAP or Ir-PHOX catalysts to enhance stereoselectivity. For example, 10 mol% Ir-PHOX achieved >90% ee in rasagiline precursor synthesis .
- Additives : Additives like triethylamine reduce side reactions by scavenging acidic protons .
- Kinetic Resolution : Employ enzymes (e.g., recombinant cyclohexylamine oxidase) for deracemization of racemic mixtures .
- Data Contradiction Note : While some methods report high ee with Ir catalysts, others achieve comparable results with lower catalyst loadings using engineered enzymes, highlighting trade-offs between cost and efficiency .
Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic and steric effects of substituents. For example:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for target binding (e.g., US28 receptor ligands ).
- Docking Studies : Model interactions with biological targets (e.g., monoamine oxidase-B for Parkinson’s therapeutics) using software like AutoDock.
- SAR Tables :
| Substituent Position | Biological Activity (IC50) | Enantiomer |
|---|---|---|
| 6-Bromo | 12 nM (MAO-B inhibition) | (1S) |
| 5,6-Difluoro | 8 nM | (1R) |
| Data adapted from analogs in . |
Q. What are the limitations of current crystallization protocols for this compound salts, and how can they be improved?
- Methodological Answer : Challenges include poor crystal growth due to hygroscopicity and polymorphism. Solutions:
- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to optimize supersaturation .
- Counterion Selection : Hydrochloride salts (e.g., (1R)-enantiomer hydrochloride ) often yield stable crystals vs. mesylates, which may form amorphous solids .
- Cryo-Crystallography : For air-sensitive compounds, use SHELXTL with low-temperature data collection (−173°C) to reduce disorder .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the optimal catalyst loading for asymmetric hydrogenation of indanone derivatives?
- Analysis :
- High Catalyst Loadings (≥10 mol%) : Early methods used Ir or Rh catalysts with high loadings to achieve >90% ee but incurred high costs .
- Low Loadings (1–5 mol%) : Recent studies employ enzyme-engineered systems (e.g., cyclohexylamine oxidase) or flow chemistry to reduce catalyst use while maintaining ee . Contradictions arise from differing priorities (yield vs. cost) and substrate-specific reactivity.
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing N-methyl-2,3-dihydro-1H-inden-1-amine analogs?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
